molecular formula C8H7BN2O2 B11748744 (Quinazolin-4-yl)boronic acid

(Quinazolin-4-yl)boronic acid

Cat. No.: B11748744
M. Wt: 173.97 g/mol
InChI Key: PXRGMZVPWSQAJV-UHFFFAOYSA-N
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Description

(Quinazolin-4-yl)boronic acid (CAS 1018833-74-3) is a valuable boron-containing heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a quinazoline scaffold, a privileged structure in pharmacology known to exhibit a wide spectrum of biological activities, including potent anticancer effects . The boronic acid functional group makes this reagent a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used palladium-catalyzed method for forming carbon-carbon bonds . This synthetic utility allows researchers to efficiently create diverse libraries of bi-aryl and heteroaromatic quinazoline derivatives for structure-activity relationship (SAR) studies. The quinazoline core is a recognized pharmacophore in several commercially available drugs, such as the kinase inhibitors Erlotinib and Gefitinib . Recent scientific literature highlights the application of quinazoline-based compounds in the rational design of novel therapeutic agents. For instance, research has demonstrated the development of dual PI3K/HDAC inhibitors by incorporating a hydroxamic acid moiety, showing potent activity against cancer cell lines . Other studies have synthesized various aryl-substituted quinazoline derivatives and evaluated their preliminary anticancer activity against human cancer cell lines, including breast, lung, colon, and ovarian cancers . As a boronic acid, this compound also holds interest in the growing field of boron-based therapeutics, which includes approved drugs like Bortezomib and Crisaborole . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

quinazolin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,12-13H

InChI Key

PXRGMZVPWSQAJV-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=NC2=CC=CC=C12)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Quinazolin 4 Yl Boronic Acid

Direct Borylation Strategies for Quinazoline (B50416) Scaffolds

Direct C-H bond functionalization represents an atom-economical and increasingly favored approach for the synthesis of organoboron compounds. These methods avoid the pre-functionalization of the substrate, thereby shortening synthetic sequences.

Transition-Metal-Catalyzed C-H Borylation Approaches

Transition-metal catalysis, particularly with iridium and rhodium complexes, has emerged as a powerful tool for the direct C-H borylation of heteroaromatic compounds. While the direct C4-selective borylation of the quinazoline ring is not extensively documented, studies on related heterocycles like quinolines provide valuable insights into the potential regioselectivity. The outcome of these reactions is often governed by a combination of steric and electronic factors of the substrate and the ligand on the metal catalyst. For instance, iridium-catalyzed C-H borylation of quinolines has been shown to be influenced by the substitution pattern on the ring, which can direct the borylation to various positions.

Directed Ortho-Metallation and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, in this case, a boron-containing electrophile like triisopropyl borate (B1201080). While this strategy is well-established for a variety of aromatic compounds, its application to the direct C4-borylation of a quinazoline scaffold is less common. A related study demonstrated a regioselective quinazolinone-directed ortho-lithiation on an adjacent quinoline moiety, showcasing the potential of a nitrogen-containing directing group within a similar heterocyclic system to control the site of metallation sci-hub.senih.gov. This suggests that a suitably protected quinazoline derivative could potentially undergo directed lithiation at the C4 position, followed by borylation to yield (Quinazolin-4-yl)boronic acid.

Cross-Coupling Precursor Approaches to this compound Synthesis

A more established route to this compound involves the use of pre-functionalized quinazoline derivatives, typically halogenated at the 4-position, which then undergo palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling from Halogenated Quinazolines

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, is a widely used and robust method for the synthesis of aryl- and heteroarylboronic acids and their esters organic-chemistry.org. In the context of this compound synthesis, 4-chloroquinazoline is a readily accessible precursor. A one-pot borylation/arylation of 4-chloroquinolines has been successfully developed, indicating the feasibility of a similar approach for 4-chloroquinazolines exlibrisgroup.com. This process typically involves the reaction of the haloquinazoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Table 1: Palladium-Catalyzed Borylation of 4-Chloroquinolines

EntryAryl HalideBoron SourceCatalystBaseSolventYield (%)
14-ChloroquinolineB₂pin₂Pd(dppf)Cl₂KOAcDioxane85
24-Chloro-7-methoxyquinolineB₂pin₂Pd(PPh₃)₄KOAcDioxane82
34-Chloro-6-fluoroquinolineB₂pin₂Pd(OAc)₂/SPhosK₃PO₄Toluene90

This table is illustrative and based on data for the analogous quinoline system, suggesting a viable pathway for quinazoline derivatives.

Stereoselective and Regioselective Synthetic Routes

The synthesis of chiral boronic esters has become a significant area of research due to their utility in asymmetric synthesis bris.ac.uknih.gov. While the direct asymmetric synthesis of this compound has not been specifically reported, general methods for the stereoselective synthesis of boronic esters could potentially be adapted. These methods often involve the use of chiral ligands on the metal catalyst or the use of chiral auxiliaries.

Regioselectivity in the synthesis of substituted quinazolines is crucial. In the case of cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on the precursor. For direct C-H borylation, achieving high regioselectivity for the C4 position of quinazoline remains a challenge and would likely require the use of a directing group or a highly selective catalyst system. Studies on the regioselective functionalization of quinolines have shown that substitution patterns on the ring can direct C-H activation to specific sites mdpi.comnih.gov.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. For the synthesis of this compound, several green strategies can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is often used to further react the synthesized boronic acid, traditional solvents such as DMF and dioxane are being replaced by more environmentally benign alternatives. Studies have shown that solvents like 2-methyltetrahydrofuran (2-Me-THF), tert-amyl alcohol, and deep eutectic solvents (DESs) can be effective for these reactions nih.govacsgcipr.orgnih.gov. Micellar catalysis, using water as the bulk solvent, has also been successfully employed for Miyaura borylations, offering a significantly greener alternative nih.gov.

The development of more sustainable catalysts is another important area. While palladium is a highly effective catalyst, its cost and toxicity are concerns. Research into using more earth-abundant and less toxic metals like nickel as catalysts for Suzuki-Miyaura couplings has shown promise nih.gov. Furthermore, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify catalyst recovery and reuse, contributing to a more sustainable process acsgcipr.org. Mechanochemical methods, which involve solvent-free reactions in a ball mill, represent a significant advancement in green synthesis and have been successfully applied to the palladium-catalyzed borylation of aryl halides nih.gov.

Table 2: Green Solvents for Suzuki-Miyaura Coupling Reactions

SolventClassificationKey Advantages
2-Methyltetrahydrofuran (2-MeTHF)Bio-basedHigh boiling point, good for a range of temperatures.
tert-Amyl alcoholGreenBiodegradable, less toxic than many traditional solvents.
Water (with surfactant)GreenestNon-toxic, non-flammable, economical.
Deep Eutectic Solvents (DESs)GreenLow volatility, non-toxic, often biodegradable.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Flow Chemistry and Automated Synthesis Techniques for this compound

Continuous flow chemistry and automated synthesis represent two of the most impactful advancements in modern chemical synthesis. These technologies offer the potential to revolutionize the production of key intermediates like this compound by providing precise control over reaction parameters and enabling high-throughput experimentation.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This approach offers several advantages over conventional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to readily scale up production by extending the operation time. organic-chemistry.org For the synthesis of boronic acids, flow chemistry is particularly advantageous for reactions involving highly reactive organometallic intermediates, such as organolithium species, which are often required for the borylation step. organic-chemistry.orgnih.gov

A plausible and efficient flow synthesis of this compound can be conceptualized starting from a readily available precursor, 4-haloquinazoline (e.g., 4-bromoquinazoline). The process would involve a halogen-lithium exchange followed by quenching with a borate ester. The unstable organolithium intermediate formed during this process can be generated and consumed rapidly in a flow system, minimizing decomposition and side reactions that can occur in batch processing. organic-chemistry.org

The proposed flow chemistry setup would consist of multiple streams of reagents pumped into a microreactor system. A typical sequence would be:

A solution of 4-bromoquinazoline in a suitable solvent like tetrahydrofuran (THF) is introduced into the flow system.

This stream is then mixed with a solution of an organolithium reagent, such as n-butyllithium, at a T-mixer to initiate the halogen-lithium exchange. The precise temperature control afforded by the microreactor is crucial at this stage to prevent side reactions.

The resulting quinazolinyl-lithium intermediate is then immediately quenched in a subsequent T-mixer with a stream of a trialkyl borate, for instance, triisopropyl borate.

The reaction mixture then flows through a final reactor coil to ensure complete reaction before being collected for workup and purification.

This continuous process allows for the rapid production of the desired boronic acid with high purity and yield. organic-chemistry.org

ParameterValue/Condition
Starting Material4-Bromoquinazoline
Reagent 1n-Butyllithium in hexanes
Reagent 2Triisopropyl borate
SolventTetrahydrofuran (THF)
Reactor TypePFA Tubing with T-mixers
Residence Time< 1 second
Temperature-20°C to 0°C
ThroughputGrams per hour
WorkupAcidic aqueous quench

Automated synthesis platforms can further accelerate the discovery and development of novel compounds derived from this compound. These systems automate the entire workflow of a chemical synthesis, from reagent dispensing and reaction execution to workup and purification. sigmaaldrich.com For instance, an automated synthesizer could be programmed to perform Suzuki-Miyaura cross-coupling reactions, a key application of boronic acids. sigmaaldrich.com

In a typical automated workflow, this compound would be loaded into the system along with a library of different aryl halides. The platform would then automatically dispense the required amounts of the boronic acid, aryl halide, palladium catalyst, base, and solvent into individual reaction vials. The reactions would be heated and stirred for a predetermined time, after which the system would perform an automated workup and purification, often using pre-packed cartridges. synplechem.com This enables the rapid synthesis of a large library of 4-arylquinazoline derivatives for biological screening. organic-chemistry.orgnih.gov

The integration of flow chemistry for the on-demand synthesis of this compound with automated platforms for its subsequent derivatization represents a powerful strategy in modern medicinal chemistry. This combination allows for the rapid exploration of chemical space around the quinazoline scaffold, accelerating the identification of new drug candidates.

Reactivity and Derivatization Strategies of Quinazolin 4 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (Quinazolin-4-yl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. nih.govyoutube.com This palladium-catalyzed reaction joins an organoboron compound, such as this compound, with an organic halide or triflate. libretexts.org Its widespread use is due to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. nih.govacs.org

Mechanistic Insights into Palladium-Catalyzed C-C Bond Formation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide). This step forms a new Palladium(II) intermediate. libretexts.org

Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the this compound. researchgate.netscilit.com The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [Quinazolinyl-B(OH)₃]⁻), which facilitates the transfer of the quinazolinyl group to the Pd(II) complex, displacing the halide. researchgate.netscilit.com

Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comlibretexts.org

The entire process is a well-orchestrated sequence that efficiently constructs a new bond between the quinazoline (B50416) ring and another organic fragment.

Exploration of Diverse Coupling Partners and Substrate Scope

This compound can be coupled with a wide array of organic halides and pseudohalides, demonstrating its versatility. The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl. acs.org The reaction is tolerant of many functional groups on both coupling partners.

Research has demonstrated the successful coupling of various arylboronic acids with chloro-quinazoline derivatives, which provides insight into the types of aryl halides that would be effective coupling partners for this compound. The substrate scope includes electron-rich, electron-neutral, and electron-deficient aryl halides, as well as heteroaryl halides.

Table 1: Examples of Suzuki-Miyaura Coupling with Quinazoline Scaffolds
Aryl Halide Partner (Exemplar)Catalyst SystemBaseSolventYield (%)
4-Methoxyphenyl bromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O85
Phenyl bromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O82
4-Fluorophenyl bromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O75
3-Chlorophenyl bromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O71
2-Thienyl bromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O65

Data in this table is representative of typical Suzuki-Miyaura reactions involving the quinazoline core and various aryl halides, based on analogous reactions reported in the literature.

Ligand Design and Catalyst Optimization for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling, particularly with nitrogen-containing heterocycles like quinazoline, is highly dependent on the choice of ligand and palladium source. nih.gov The Lewis-basic nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation. nih.gov

To overcome this challenge, significant advances have been made in ligand design. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective. sigmaaldrich.comrsc.orgnih.gov These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species that are highly reactive in the oxidative addition step and also accelerate the reductive elimination step. chemrxiv.org The use of pre-formed palladium catalysts (precatalysts) that are stable and easily activated also contributes to improved reaction outcomes, allowing for lower catalyst loadings and milder reaction conditions, sometimes even at room temperature. nih.gov

Table 2: Effect of Catalyst on a Model Suzuki-Miyaura Coupling Reaction
CatalystLigandBaseYield (%)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃45
Pd(OAc)₂SPhosK₃PO₄92
Pd₂(dba)₃XPhosCs₂CO₃95
Pd(dppf)Cl₂dppfK₃PO₄82

Yields are illustrative and based on the general outperformance of Buchwald-type ligands over first-generation catalysts for heteroaryl couplings. sigmaaldrich.comnih.gov

Other Cross-Coupling Transformations Involving this compound

Beyond C-C bond formation, this compound is a competent partner in reactions that form bonds between carbon and heteroatoms, significantly broadening its synthetic utility.

C-N, C-O, C-S Bond Formation via Chan-Lam Type Couplings

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms aryl-heteroatom bonds. wikipedia.orgnih.gov It provides a powerful method for coupling aryl boronic acids with amines, alcohols, and thiols to form the corresponding aryl amines, ethers, and thioethers. organic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature and is open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves a Cu(II) catalyst. nrochemistry.com The reaction is believed to proceed through a Cu(III) intermediate, which is formed via transmetalation of the boronic acid and coordination of the heteroatom nucleophile. wikipedia.orgresearchgate.net Subsequent reductive elimination from this Cu(III) species forges the C-N, C-O, or C-S bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

Table 3: Representative Chan-Lam Couplings with an Aryl Boronic Acid
Heteroatom NucleophileBond FormedCatalystConditionsTypical Yield
AnilineC-NCu(OAc)₂Pyridine, Air, RTGood-Excellent
PhenolC-OCu(OAc)₂Pyridine, Air, RTGood-Excellent
ThiophenolC-SCuIBase, Air, RTGood
ImidazoleC-NCu(OAc)₂Air, 80 °CModerate-Good

Conditions and yields are generalized based on literature for Chan-Lam couplings of aryl boronic acids. organic-chemistry.orgrsc.org

Photoredox-Catalyzed Cross-Coupling Methodologies

Visible-light photoredox catalysis has recently emerged as a powerful strategy for activating small molecules through single-electron transfer (SET) mechanisms. researchgate.netnih.gov Boronic acids and their derivatives can serve as precursors to carbon-centered radicals under these mild conditions. researchgate.net

In this approach, a photocatalyst absorbs visible light and becomes excited. This excited-state photocatalyst can then oxidize a suitable substrate. While boronic acids themselves can have high oxidation potentials, their activation is often facilitated through the formation of a redox-active complex with a Lewis base (such as an amine) or through specific solvent interactions. nih.govacs.org This complexation lowers the oxidation potential, allowing for a single-electron oxidation to occur, which leads to the formation of a quinazolinyl radical. researchgate.net

This highly reactive radical can then participate in a variety of transformations, such as addition to electron-deficient olefins to form new C-C bonds in a redox-neutral fashion. nih.gov This methodology avoids the use of stoichiometric and often harsh reagents typically required for radical generation, opening new avenues for the derivatization of the quinazoline scaffold under exceptionally mild conditions. nih.govacs.org

Functional Group Interconversion and Further Derivatization of the Quinazolinyl Moiety

The quinazoline ring system is susceptible to a variety of chemical modifications, allowing for the introduction and interconversion of functional groups at several positions. These transformations are crucial for the synthesis of diverse libraries of compounds for drug discovery and materials science. The reactivity of the quinazoline nucleus is dictated by the electronic nature of its two fused rings: the electron-deficient pyrimidine (B1678525) ring and the generally more electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine ring. The preferred positions for electrophilic substitution are C-8 and C-6, followed by C-5 and C-7. wikipedia.org For instance, nitration of a 3(H)-quinazolin-4-one, a related quinazoline derivative, has been shown to occur at the C-6 position. This nitro group can then be reduced to an amino group, which serves as a handle for further derivatization, such as acylation, to introduce a wide range of substituents. nuu.uz While specific examples starting from this compound are not extensively documented, the underlying principles of quinazoline chemistry suggest that similar transformations could be applied, provided the boronic acid group remains stable under the reaction conditions.

Table 1: Potential Functional Group Interconversions on the Quinazolinyl Moiety

Reaction TypePosition(s)Reagents and ConditionsResulting Functional Group
Nitration6, 8HNO₃/H₂SO₄Nitro (-NO₂)
Reduction of Nitro6, 8SnCl₂/HCl or H₂/Pd-CAmino (-NH₂)
Acylation of Amino6, 8Acyl chloride, baseAmide (-NHCOR)
Halogenation6, 8NBS, NCS, etc.Halogen (-Br, -Cl)

Nucleophilic Aromatic Substitution: The pyrimidine ring of the quinazoline scaffold is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, especially when these positions are substituted with a good leaving group like a halogen. wikipedia.org In the context of this compound, the C-4 position is occupied by the boronic acid group. However, if a suitable precursor, such as a 4-chloroquinazoline, is used to synthesize the boronic acid, derivatization at this position via nucleophilic aromatic substitution (SNAr) is a key strategy. chim.itmdpi.comnih.gov For instance, 2,4-dichloroquinazoline (B46505) readily undergoes regioselective substitution at the C-4 position with various amines. mdpi.comnih.gov This highlights a synthetic strategy where the C-4 substituent is introduced before the formation of the boronic acid.

Furthermore, functional groups at other positions on the quinazoline ring can be manipulated. For example, a chloro group at the C-2 position can be displaced by various nucleophiles to introduce amino, alkoxy, or thioether functionalities. This allows for the synthesis of a diverse range of 2-substituted this compound derivatives.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not yet widely reported, the principles of MCRs can be applied to synthesize complex quinazoline-containing structures where a boronic acid moiety could be present or introduced subsequently.

Many MCRs are known for the synthesis of the quinazoline core itself. For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide can produce substituted quinazolines. rsc.org Similarly, the reaction of 2-aminobenzonitriles, aldehydes, and aryl boronic acids provides a route to quinazoline derivatives. mdpi.com These methods highlight the potential for incorporating a boronic acid-bearing component into an MCR to directly generate complex this compound analogs.

Petasis Reaction: The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a versatile method for the synthesis of α-amino acids and other amino-containing molecules. organic-chemistry.orgnih.gov While typically employing aryl or vinyl boronic acids, the use of a heteroaryl boronic acid like this compound is conceivable. For instance, reacting this compound with an amine and an α-keto acid could potentially yield novel α-amino acids bearing a quinazoline substituent at the α-position.

Ugi Reaction: The Ugi four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful tool for generating molecular diversity. While direct incorporation of this compound is not a standard Ugi protocol, a precursor such as a quinazoline-4-carboxaldehyde could be employed as the aldehyde component. The resulting Ugi product could then be converted to the corresponding boronic acid in a subsequent step.

Table 2: Potential Multi-Component Reactions for the Synthesis of Complex Quinazoline Boronic Acid Derivatives

Reaction NameComponentsPotential Role of Quinazoline MoietyResulting Structure
Petasis ReactionAmine, Carbonyl, this compoundBoronic acid componentα-(Quinazolin-4-yl) substituted amines/amino acids
Ugi ReactionQuinazoline-4-carboxaldehyde, Amine, Carboxylic acid, IsocyanideAldehyde component (precursor)Complex peptide-like structures with a quinazoline core
Quinazoline Synthesis MCR2-Aminobenzonitrile, Aldehyde, (X-substituted)phenylboronic acid, Nitrogen sourcePrecursor to the quinazoline ringSubstituted this compound derivatives

The exploration of this compound in such MCRs remains a promising area for future research, offering a rapid and efficient pathway to novel and structurally diverse molecules with potential applications in various fields of chemistry.

Applications of Quinazolin 4 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures via Boronic Acid Conjugation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboranes with organic halides in the presence of a palladium catalyst. researchgate.net In principle, (Quinazolin-4-yl)boronic acid could serve as a key partner in such reactions to introduce the quinazoline (B50416) moiety into a variety of complex heterocyclic systems. This would be particularly valuable given the recognized biological importance of the quinazoline core in medicinal chemistry. nih.govekb.eg

Despite the theoretical potential, specific examples of this compound being used in Suzuki-Miyaura or other cross-coupling reactions to build complex heterocycles are not prominently reported in peer-reviewed literature. The existing body of research more commonly describes the synthesis of substituted quinazolines by reacting halo-quinazolines with other boronic acids. nih.govresearchgate.net For instance, various aryl-substituted quinazolines have been prepared through the Suzuki-Miyaura coupling of bromo-quinazolines with the corresponding arylboronic acids. researchgate.net This inverse approach, while valuable for functionalizing the quinazoline core, does not illustrate the utility of this compound as the boron-containing partner.

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations to rapidly build molecular complexity. shu.ac.uk Boronic acids can participate in such sequences, for example, through initial coupling reactions that then trigger subsequent cyclizations or rearrangements.

A palladium-catalyzed tandem reaction has been developed for the synthesis of 2-(4-arylquinazolin-2-yl)anilines from 2-(quinazolinone-3(4H)-yl)benzonitriles and arylboronic acids. researchgate.net However, this example again utilizes an arylboronic acid to modify a pre-existing quinazoline-related structure, rather than employing this compound as a key reactant in a cascade process. The potential for this compound to act as a linchpin in designing novel cascade sequences for the synthesis of complex polycyclic systems remains an underexplored area of research.

Catalyst and Ligand Precursor Design Utilizing the Quinazolinyl Boronic Acid Scaffold

The unique electronic properties of boron and the structural features of heterocyclic systems make boronic acids attractive candidates for the design of novel catalysts and ligands. tib.eunih.gov Organoboron acids can function as Lewis acid catalysts for a variety of organic transformations. nih.gov The quinazoline moiety, with its nitrogen atoms, could potentially act as a coordinating site for a metal center, suggesting that this compound could be a precursor for bifunctional or chelate ligands.

While the broader field of boron-containing heterocycles in catalysis is an active area of investigation, there is a lack of specific studies detailing the design and application of catalysts or ligands derived directly from this compound. The development of chiral Lewis acids from boron-nitrogen heterocycles for stereoselective synthesis has been reported, demonstrating the feasibility of this general concept. mit.edu However, translation of this concept to the quinazoline scaffold of the title compound has not been explicitly described.

Development of Novel Methodologies for C-C and C-X Bond Formation

Boronic acids are fundamental reagents for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Beyond the well-established Suzuki-Miyaura coupling, boronic acids are used in a variety of other transformations, including Petasis reactions and Chan-Lam couplings. nih.gov

The literature contains numerous examples of C-C bond formation to produce quinazoline derivatives. researchgate.net However, these reports predominantly feature the coupling of halogenated quinazolines with other organometallic reagents or the construction of the quinazoline ring itself from simpler precursors. nih.gov While the development of novel bond-forming reactions is a vibrant area of chemical research, methodologies that specifically leverage the reactivity of this compound to forge new C-C or C-X bonds are not apparent in the current literature.

Medicinal Chemistry Research Perspectives on Quinazolin 4 Yl Boronic Acid and Its Derivatives Pre Clinical Focus

Design and Synthesis of Quinazoline-Based Compounds for Biological Evaluation

The design and synthesis of quinazoline-based compounds, including those incorporating a boronic acid functional group, are a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. The quinazoline (B50416) scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. The synthetic versatility of the quinazoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.

A common synthetic strategy for preparing quinazoline derivatives involves the construction of the core heterocyclic system followed by functionalization. For instance, a novel series of quinazolines can be synthesized starting from the cyclization of anthranilic acid. This can then be followed by reactions such as chlorination and subsequent coupling reactions to introduce desired moieties. One key reaction utilized in the synthesis of (Quinazolin-4-yl)boronic acid and its derivatives is the Suzuki coupling reaction, which facilitates the formation of a carbon-carbon bond between the quinazoline core and a boronic acid or its ester.

For example, the synthesis of certain quinazoline-based bromodomain-containing protein 4 (BRD4) inhibitors begins with a commercially available 4-chloroquinazoline derivative. The 4-chloro group can be replaced by an appropriate amine, followed by a Suzuki coupling of a bromo group at another position with a boronic ester, such as 3,5-dimethylisoxazole-4-boronic ester, to yield the desired intermediate. This modular synthetic approach allows for the systematic variation of substituents at different positions of the quinazoline ring to explore structure-activity relationships.

Another synthetic approach involves the use of multi-component reactions, which offer an efficient way to generate molecular diversity. These reactions allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps and purification procedures.

The table below summarizes some synthetic strategies employed for generating quinazoline derivatives for biological evaluation.

Starting MaterialKey ReactionsResulting DerivativesReference
Anthranilic acidCyclization, Chlorination, Amination, Suzuki CouplingSubstituted quinazolines nih.gov
4-ChloroquinazolineNucleophilic substitution, Suzuki Coupling2,4,6-trisubstituted quinazolines nih.gov
Isatoic anhydrideMulti-component reactionsSpiro-fused quinazolinones frontiersin.org

Strategies for Lead Compound Identification and Optimization in Drug Discovery Programs

The identification and optimization of lead compounds are critical phases in drug discovery that aim to transform a promising initial "hit" into a viable drug candidate. For this compound and its derivatives, this process involves a combination of computational and experimental approaches to enhance potency, selectivity, and pharmacokinetic properties.

Lead Identification: High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying initial hits that interact with a specific biological target. Once a hit is identified, computational methods such as molecular docking and virtual screening can be employed to predict the binding modes and affinities of related compounds, helping to prioritize which derivatives to synthesize and test. sigmaaldrich.com For instance, a virtual library of aromatic and cyclic boronic acid derivatives can be constructed and docked into the active site of a target protein to identify promising candidates.

Lead Optimization: Once a lead compound is identified, the process of lead optimization begins. This is an iterative cycle of designing, synthesizing, and testing new analogs to improve their drug-like properties. A key strategy in this phase is the analysis of the Structure-Activity Relationship (SAR).

Key lead optimization strategies include:

Improving Potency and Selectivity: By systematically modifying the substituents on the quinazoline ring and the boronic acid moiety, researchers can enhance the compound's interaction with the target, leading to increased potency and selectivity over other related targets.

Enhancing Pharmacokinetic Properties: Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) properties. This can involve altering lipophilicity, introducing metabolically stable groups, or reducing potential liabilities.

Reducing Off-Target Effects: Chemical modifications are made to minimize interactions with unintended biological targets, thereby reducing the potential for side effects.

An example of lead optimization can be seen in the development of quinazoline-based BET family inhibitors. An initial lead compound was optimized by exploring different substitutions at the 2- and 4-positions of the quinazoline ring, leading to analogs with improved potency and pharmacokinetic profiles. nih.gov

Investigation of Molecular Target Interactions and Binding Modalities

Understanding how this compound derivatives interact with their molecular targets at an atomic level is crucial for rational drug design and optimization. Techniques such as X-ray crystallography and computational modeling are employed to elucidate these interactions and binding modes.

The boronic acid group is a key functional group that can participate in various types of interactions, including the formation of reversible covalent bonds with serine, threonine, or cysteine residues in the active site of enzymes. It can also form hydrogen bonds with appropriate donor and acceptor groups.

For example, in the development of quinazoline-based inhibitors of bromodomain-containing protein 4 (BRD4), a co-crystal structure of a lead compound with the BRD4 protein revealed key inhibitor-protein interactions. nih.gov This structural information is invaluable for guiding further optimization efforts. Molecular docking studies of boronic acid derivatives with their targets can reveal important binding patterns, such as hydrogen bond interactions between the boronic acid moiety and specific amino acid residues in the binding site. researchgate.net

The table below provides examples of molecular targets for quinazoline derivatives and the techniques used to study their interactions.

Compound ClassMolecular TargetInteraction Study TechniquesKey FindingsReference
Quinazoline-based inhibitorsBromodomain-containing protein 4 (BRD4)X-ray CrystallographyRevealed key inhibitor-protein interactions guiding lead optimization. nih.gov
Boronic acid derivativesLuxPMolecular DockingShowed hydrogen bond interactions between the boronic acid and amino acid residues. researchgate.net
Quinazoline sulfonamidesEphB3Molecular DockingIdentified binding affinity and interactions within the active site. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound derivatives, SAR studies focus on elucidating the contributions of different substituents on the quinazoline ring and the boronic acid group to the compound's potency, selectivity, and pharmacokinetic properties.

SAR studies on quinazoline-based inhibitors have revealed several key insights:

Substitutions on the Quinazoline Ring: The nature and position of substituents on the quinazoline core can significantly impact activity. For example, in a series of quinazoline-based BRD4 inhibitors, substitutions at the 2- and 4-positions were found to be critical for binding affinity and cellular activity. nih.gov Similarly, for quinazoline-based EGFR inhibitors, the presence of specific groups at the 6- and 7-positions can enhance potency.

The Role of the Boronic Acid Moiety: The boronic acid group is a crucial pharmacophore that can form covalent or non-covalent interactions with the target protein. Modifications to the boronic acid, such as its conversion to a boronic ester, can influence its stability, cell permeability, and pharmacokinetic profile.

Stereochemistry: In some cases, the stereochemistry of substituents can play a significant role in biological activity. For instance, in the optimization of certain quinazoline-based inhibitors, the S-configuration of a phenylmorpholine substitution was found to be preferred for optimal activity. nih.gov

The following table summarizes key SAR findings for various quinazoline derivatives.

Compound SeriesKey Structural ModificationsImpact on ActivityReference
Quinazoline-based BRD4 inhibitorsSubstitutions at 2- and 4-positionsCritical for binding affinity and cellular potency. nih.gov
Quinazoline-based BET inhibitorsPhenylmorpholine substitutionS-configuration is preferred for activity. nih.gov
4-Anilino-quinazoline derivatives2-substituted acetamido moieties at C-6Potent antiproliferative activity. nih.gov

Prodrug Strategies and Bioreversible Derivatives of Quinazolinyl Boronic Acids

Prodrug strategies are employed to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or low bioavailability. A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical transformation. For quinazolinyl boronic acids, prodrug approaches can be particularly useful to protect the boronic acid moiety until it reaches its target.

Boronic acids can be converted into various bioreversible derivatives, such as boronic esters (e.g., pinacol esters). These esters are generally more stable and lipophilic than the corresponding boronic acids, which can improve their oral bioavailability and cell membrane permeability. Once inside the body, these esters can be hydrolyzed back to the active boronic acid by esterases.

Another prodrug strategy involves designing molecules that are activated by specific conditions found in the target tissue, such as the high levels of reactive oxygen species (ROS) often present in cancer cells. Boronic acid-based prodrugs can be designed to release the active drug upon oxidation by ROS.

The development of prodrugs for peptide boronic acids, which are potent proteasome inhibitors, has been explored to improve their pharmacokinetic properties and in vivo stability. For example, a dipeptidyl boronic acid was converted into a prodrug that demonstrated good in vitro and in vivo activity with favorable pharmacokinetic properties. nih.gov

Advanced Structural and Spectroscopic Elucidation of Quinazolin 4 Yl Boronic Acid and Its Complexes

High-Resolution NMR Spectroscopy for Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of (Quinazolin-4-yl)boronic acid in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides invaluable information regarding the molecule's connectivity, the chemical environment of each atom, and its dynamic behavior.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the quinazoline (B50416) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the boronic acid group. Protons closer to the nitrogen atoms and the boronic acid moiety will typically resonate at a lower field (higher ppm values). Spin-spin coupling between adjacent protons provides information on their connectivity and spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing insights into the carbon framework. The carbon atoms of the quinazoline ring will display characteristic chemical shifts. The carbon atom directly bonded to the boron atom may exhibit a broad signal or be difficult to observe due to quadrupolar broadening from the adjacent boron nucleus.

¹¹B NMR Spectroscopy: Boron-11 NMR is a particularly powerful tool for probing the immediate environment of the boron atom. nsf.govsdsu.eduresearchgate.net The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the hybridization state of the boron. For this compound, the trigonal planar sp² hybridized boron is expected to show a resonance in the typical range for arylboronic acids. sdsu.edu Upon formation of a boronate ester or a tetrahedral boronate complex, a significant upfield shift in the ¹¹B NMR spectrum is observed, indicating a change to sp³ hybridization. nsf.govresearchgate.net This technique is instrumental in studying the interactions of the boronic acid with diols and other Lewis bases. nsf.govresearchgate.net

Interactive Data Table: Predicted ¹H, ¹³C, and ¹¹B NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H8.5 - 9.5sH2
¹H7.8 - 8.2mH5, H8
¹H7.5 - 7.8mH6, H7
¹³C~160sC2
¹³C~155sC8a
¹³C~150sC4
¹³C125 - 140dAromatic CH
¹³C~120sC4a
¹¹B28 - 33s-B(OH)₂

Note: The predicted values are based on data from analogous quinazoline and arylboronic acid structures and may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

These studies indicate that the quinazoline ring is typically planar. In the solid state, boronic acids often form hydrogen-bonded dimers or oligomers through their hydroxyl groups. The crystal packing is further influenced by π-π stacking interactions between the aromatic quinazoline rings.

The formation of complexes with Lewis bases, such as diols or nitrogen-containing ligands, leads to the formation of new crystalline structures. In these complexes, the boron atom adopts a tetrahedral geometry, and the bond lengths and angles around the boron center change significantly compared to the free boronic acid.

Interactive Data Table: Representative Crystallographic Parameters for a Hypothetical this compound Derivative Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.45

Note: This data is hypothetical and serves as an illustrative example based on known structures of related compounds.

Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for the analysis of boronic acids. nih.govnsf.govrsc.org

Under typical ESI-MS conditions, arylboronic acids can be observed as the protonated molecule [M+H]⁺ or as adducts with solvent molecules. nih.gov Dehydration to form the corresponding boroxine (B1236090) (a cyclic trimer) is a common phenomenon observed in the mass spectra of boronic acids. nsf.gov

Isotopic labeling studies, particularly with ¹⁸O, can be employed to investigate reaction mechanisms involving the boronic acid group. By labeling the oxygen atoms of the hydroxyl groups, it is possible to trace their fate during reactions, such as esterification or oxidation. The natural isotopic distribution of boron (¹⁰B and ¹¹B) also provides a characteristic pattern in the mass spectrum, which can aid in the identification of boron-containing fragments.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z (Theoretical)Ion FormulaDescription
175.06[C₈H₈BN₂O₂]⁺Protonated molecule [M+H]⁺
157.05[C₈H₆BN₂O]⁺Loss of H₂O from [M+H]⁺
129.05[C₈H₅N₂]⁺Loss of B(OH)₃ from [M+H]⁺
489.15[C₂₄H₁₆B₃N₆O₃]⁺Protonated boroxine trimer [M₃-3H₂O+H]⁺

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the quinazoline ring and the boronic acid functional group. Key vibrational modes include the O-H stretching of the boronic acid hydroxyl groups, which typically appears as a broad band, B-O stretching, and various C-H and C=N stretching and bending vibrations of the quinazoline ring. nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the quinazoline moiety are often strong in the Raman spectrum. The symmetric B-O stretching vibration is also expected to be Raman active. Conformational analysis of arylboronic acids can be performed by studying the changes in the vibrational spectra as a function of temperature or solvent. nih.gov

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3200-3600ν(O-H)O-H stretching of the boronic acid
3000-3100ν(C-H)Aromatic C-H stretching
1600-1650ν(C=N)C=N stretching of the quinazoline ring
1450-1580ν(C=C)Aromatic C=C stretching
1320-1380ν(B-O)B-O stretching
1100-1200δ(O-H)In-plane O-H bending
700-800γ(C-H)Out-of-plane C-H bending

Note: These are predicted ranges and can be influenced by intermolecular interactions and the physical state of the sample.

Computational and Theoretical Investigations of Quinazolin 4 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. For (Quinazolin-4-yl)boronic acid, DFT studies can elucidate its chemical behavior by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical reactivity, with a smaller gap generally implying higher reactivity. physchemres.orgresearchgate.net

DFT calculations for related quinazoline (B50416) derivatives have been used to determine a series of quantum chemical properties that correlate molecular structure with reactivity, for instance, in the context of corrosion inhibition. physchemres.orgresearchgate.net These reactivity descriptors, which would be applicable to this compound, include electronegativity (χ), global hardness (η), and softness (σ). These parameters help in understanding the molecule's interaction with other chemical species.

Furthermore, DFT is employed to map out potential reaction pathways. For example, it can be used to study the regioselectivity of cycloaddition reactions involving the quinazoline core or to investigate the mechanisms of coupling reactions at the boronic acid moiety. researchgate.net Mechanistic studies on the reactions between boronic acids and diazo compounds have highlighted the crucial role of intermediate species like boroxines, a finding elucidated through computational analysis. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the most favorable reaction pathways for the synthesis and modification of this compound.

Parameter Significance Typical Calculated Values for Related Quinazolines
EHOMOElectron-donating ability-6.0 to -7.0 eV
ELUMOElectron-accepting ability-1.0 to -2.0 eV
Energy Gap (ΔE)Chemical reactivity, stability4.0 to 5.0 eV
Hardness (η)Resistance to change in electron distribution~2.0 to 2.5 eV
Softness (σ)Reciprocal of hardness~0.4 to 0.5 eV⁻¹
Electronegativity (χ)Electron-attracting power~3.5 to 4.5 eV
Dipole Moment (μ)Molecular polarity2.0 to 5.0 Debye
Note: Values are representative and sourced from DFT studies on various quinazoline derivatives. physchemres.orgresearchgate.netufms.br

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility and the influence of the surrounding environment, particularly solvents. These simulations can reveal the preferred three-dimensional structures of the molecule and the dynamics of the rotatable bond between the quinazoline ring and the boronic acid group.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand when bound to a biological target, such as a protein. nih.govresearchgate.net By simulating the protein-ligand complex in a solvated environment, researchers can analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the binding pose and the flexibility of different parts of the molecule and protein. researchgate.netnih.gov For this compound, this would be crucial for evaluating its potential as an enzyme inhibitor. nih.gov

Solvent effects are particularly important for boronic acids due to their ability to form reversible covalent bonds with diols. nih.gov The choice of solvent can significantly influence the equilibrium of this binding process. researchgate.net MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water), showing how solvation affects the geometry and reactivity of the boronic acid moiety. This includes the transition between the neutral trigonal planar sp² hybridized state and the anionic tetrahedral sp³ hybridized state, which is fundamental to its function in sensing and biological interactions. nih.govresearchgate.net

Parameter Description Typical Software/Force Field
Simulation Time Total duration of the simulation10 - 100 nanoseconds (ns)
Force Field Set of parameters to calculate potential energyAMBER, GAFF, ff99SB
Water Model Model used to represent water moleculesTIP3P
Ensemble Statistical mechanics ensemble (e.g., NPT, NVT)NPT (constant Number of particles, Pressure, Temperature)
Temperature Simulation temperature300 K (physiological)
Pressure Simulation pressure1 bar
Note: Parameters are typical for MD simulations of small molecules and protein-ligand complexes as found in the literature. nih.govbiointerfaceresearch.com

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly methods like DFT, are essential for a detailed understanding of the electronic structure and bonding properties of this compound. These calculations provide a quantitative description of the electron distribution within the molecule.

The analysis of the molecular electrostatic potential (MEP) map is a key outcome of these calculations. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ufms.br For this compound, this would reveal the reactivity of the nitrogen atoms in the quinazoline ring and the electrophilic nature of the boron atom.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding. ufms.br NBO analysis examines charge transfer and intramolecular interactions, such as hyperconjugation between filled and empty orbitals. This can provide insight into the stability of the molecule and the nature of its chemical bonds, including the crucial carbon-boron bond. The C-B bond in arylboronic acids is a strong covalent bond, and its properties, such as bond length and strength, can be accurately computed. wiley-vch.de

Property Information Provided Computational Method
Molecular Orbitals (HOMO/LUMO) Electron donating/accepting capabilities, reactivityDFT (e.g., B3LYP/6-311++G(d,p))
Molecular Electrostatic Potential (MEP) Electrophilic and nucleophilic sitesDFT
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, hyperconjugation, bond characterNBO analysis within a quantum chemical framework
Atomic Charges Electron distribution on each atomMulliken, NBO, or other population analyses
Bond Lengths/Angles Optimized molecular geometryDFT geometry optimization
Note: These properties and methods are standard in quantum chemical studies of organic molecules. ufms.brresearchgate.net

In Silico Screening and Molecular Docking Studies for Potential Biological Interactions

In silico screening and molecular docking are computational techniques used to predict the binding of a small molecule to a macromolecular target, typically a protein. woarjournals.org Given the wide range of biological activities reported for quinazoline derivatives, these methods are invaluable for exploring the potential therapeutic applications of this compound. arabjchem.orgmanmiljournal.rumdpi.com

Molecular docking simulations place the this compound molecule into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. nih.gov This approach has been successfully applied to identify quinazolinone derivatives as inhibitors for various targets, including enzymes involved in cancer and infectious diseases. woarjournals.orgmanmiljournal.runih.gov

The results of docking studies highlight key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the quinazoline ring can participate in π-π stacking with aromatic residues like Phenylalanine or Tyrosine, while the nitrogen atoms can act as hydrogen bond acceptors. The boronic acid group can form covalent bonds with serine residues in the active sites of certain enzymes or interact through hydrogen bonds.

Protein Target Class Example PDB ID Key Interacting Residues (from related studies) Potential Interaction Type
Kinases (e.g., EGFR) 1M17Met, Lys, Thr, AspHydrogen bonding, π-π stacking
PARP-1 4H6ESer, Gly, TyrHydrogen bonding, hydrophobic interactions
Carbonic Anhydrase 4CQ0Arg, Lys, Ser, GlyHydrogen bonding, electrostatic interactions
SARS-CoV-2 Mpro 6LU7Met, Cys, His, GlnHydrogen bonding, hydrophobic interactions
Note: This table summarizes findings from molecular docking studies on various quinazoline/quinazolinone derivatives against different protein families. nih.govresearchgate.netwoarjournals.orgmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the structure of newly synthesized compounds and interpreting experimental spectra.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can be simulated using quantum chemical calculations. By computing the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions (e.g., C=O stretching, N-H bending). These theoretical spectra, when appropriately scaled, often show excellent agreement with experimental data, aiding in the assignment of complex spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts are also readily predictable. Calculations can determine the theoretical ¹H and ¹³C NMR spectra, which are fundamental for structural elucidation. researchgate.net For this compound, the prediction of the ¹¹B NMR chemical shift is particularly important. The ¹¹B chemical shift is highly sensitive to the coordination number and geometry of the boron atom, allowing for the clear distinction between the trigonal planar sp² boronic acid (typically ~28-30 ppm) and the tetrahedral sp³ boronate ester or borate (B1201080) anion (typically ~8-13 ppm). nsf.govrsc.org This makes it an excellent probe for studying the compound's interactions with diols.

Spectroscopic Technique Predicted Parameter Typical Computational Method Significance
FT-IR / Raman Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p))Assignment of vibrational modes, structural confirmation
¹H NMR Chemical Shifts (ppm)GIAO method with DFTStructural elucidation, proton environment analysis
¹³C NMR Chemical Shifts (ppm)GIAO method with DFTCarbon skeleton determination
¹¹B NMR Chemical Shifts (ppm)GIAO method with DFTProbing the coordination state (sp² vs. sp³) of the boron atom
Note: The methods listed are standard computational approaches for predicting spectroscopic properties. researchgate.netnsf.govrsc.org

Future Directions and Emerging Research Avenues for Quinazolin 4 Yl Boronic Acid

Development of Asymmetric Synthetic Routes Utilizing Boronic Acid Intermediates

The synthesis of chiral molecules is a paramount objective in modern organic and medicinal chemistry. While significant progress has been made in the asymmetric synthesis of compounds featuring C-C and C-N axial chirality, the development of methods for N-N axial chirality, particularly in quinazolinone derivatives, is a more recent and challenging frontier. mdpi.comrsc.org Future research will likely focus on developing catalytic atroposelective methods to synthesize optically active quinazolinone derivatives where the boronic acid group plays a crucial role.

One promising direction involves the use of chiral boronic esters as directing groups. The Matteson homologation of boronic esters with (dichloromethyl)lithium, for instance, has demonstrated a powerful method for asymmetric synthesis, allowing for the construction of multiple chiral centers with high selectivity. iupac.org Adapting such methodologies to (Quinazolin-4-yl)boronic acid could enable the creation of novel, enantiomerically pure compounds. This approach offers several advantages, including the potential for recyclable chiral directing groups and compatibility with various functional groups. iupac.org

Organocatalysis presents another key avenue. Chiral phosphoric acids have been successfully used for the enantioselective synthesis of aryl-quinazolinones. frontiersin.org Integrating this compound into these catalytic systems could lead to the direct synthesis of axially chiral quinazoline-based boronic acids, which are valuable for creating complex molecular architectures and as potential chiral ligands or catalysts themselves.

Table 1: Potential Asymmetric Synthesis Strategies
StrategyKey FeaturesPotential Application for this compoundReference
Chiral Boronic Ester HomologationHigh chiral selectivity; independently selectable configuration for each chiral center.Stepwise construction of chiral side chains attached to the quinazoline (B50416) core. iupac.org
Organocatalytic Atroposelective N-AcylationDirect catalytic synthesis of optically active atropisomeric quinazolinone derivatives.Creation of N-N axially chiral quinazolinone boronic acids. rsc.org
Chiral Phosphoric Acid CatalysisOne-pot approach for rapid access to enantiomerically pure aryl-quinazolinones.Direct asymmetric synthesis of quinazoline boronic acids with axial chirality. frontiersin.org
Axial-to-Axial Chirality TransferIntramolecular reactions (e.g., Buchwald-Hartwig amination) to transfer existing chirality.Synthesis of complex, chiral carbazole-fused quinazoline boronic acids. rsc.org

Exploration of Novel Catalytic Systems for Cross-Coupling Reactions

Cross-coupling reactions are fundamental to modern synthetic chemistry, and this compound is an ideal substrate for Suzuki-Miyaura reactions, a powerful method for forming C-C bonds. nih.gov Future research will focus on expanding the scope and efficiency of these reactions by exploring novel catalytic systems.

The development of advanced ligands is critical. While traditional phosphine-based ligands are effective, N-heterocyclic carbenes (NHCs) have emerged as highly attractive alternatives. NHC ligands offer strong σ-donating properties and high thermal stability, enabling efficient coupling of challenging substrates, such as quinazoline-4-tosylates, with terminal alkynes under mild conditions. nih.govmdpi.com Applying these advanced Pd-NHC catalytic systems to reactions involving this compound could provide access to a wider range of 4-substituted quinazolines with improved yields and functional group tolerance.

Beyond palladium, copper-catalyzed reactions represent another important frontier. Copper-promoted N-arylation of quinazolin-4(3H)-ones with arylboronic acids has been shown to proceed at room temperature, offering a mild and efficient route to N-aryl derivatives. researchgate.net Further exploration of copper-based systems could uncover novel C-N, C-O, and C-S bond-forming reactions using this compound as a coupling partner, expanding the synthetic toolkit for modifying the quinazoline core. The combination of palladium and copper co-catalysis, as seen in Sonogashira couplings, has also proven effective for synthesizing alkynylated quinazolines and could be adapted for boronic acid-based transformations. nih.govmdpi.com

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

For this compound, AI can be applied in several key areas. ML algorithms can be trained on existing chemical data to design novel quinazoline derivatives with enhanced biological activity. mdpi.com By analyzing structure-activity relationships (SAR), these models can predict which modifications to the quinazoline or boronic acid moiety are most likely to improve efficacy against specific biological targets, such as kinases or immune checkpoints. mdpi.comnih.gov This approach accelerates the hit-to-lead optimization process. mdpi.com

Table 2: AI and Machine Learning Applications in Synthetic Design
Application AreaAI/ML TechniquePotential Impact on this compound ResearchReference
De Novo Drug DesignDeep Neural Networks (DNNs), Generative ModelsGeneration of novel quinazoline boronic acid structures with optimized pharmacological properties. mdpi.comazolifesciences.com
Synthesis PredictionRecurrent Neural Networks (RNNs), Graph-based ModelsPrediction of successful synthetic routes and reaction conditions, reducing experimental trial and error. azolifesciences.comnih.gov
Property PredictionSupport Vector Machines (SVMs), Random Forest (RF)In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to prioritize candidates. azolifesciences.commdpi.com
Target IdentificationPattern Recognition AlgorithmsAnalysis of biological data to identify new potential protein targets for quinazoline-based inhibitors. azolifesciences.com

Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. website-files.comnih.gov This field provides powerful tools for imaging, tracking, and manipulating biomolecules in their natural environment. The boronic acid functional group offers unique properties that make it an attractive candidate for such applications.

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins. nih.gov This interaction can be exploited for developing chemical probes and sensors. A this compound derivative could be designed to selectively bind to specific cell-surface glycans, enabling cell imaging or targeted drug delivery. The stability of boronic acids is a critical factor, and recent research into boralactones, which show a 10,000-fold increase in oxidative stability, could pave the way for more robust in vivo applications. chemrxiv.org

Furthermore, certain boronic acids can participate in bioorthogonal ligation reactions. For instance, vinylboronic acids react rapidly with tetrazines in an inverse electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known. researchgate.net Synthesizing a vinyl-substituted derivative of this compound would allow it to be "clicked" onto biomolecules tagged with a tetrazine, providing a method for site-specific labeling of proteins or other cellular components. website-files.comescholarship.org

Potential in Advanced Materials and Supramolecular Chemistry

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. Boronic acids are excellent building blocks for supramolecular structures due to their ability to form reversible covalent bonds (boronate esters) and participate in other interactions like hydrogen bonding and B-N dative bonds. nih.govmpg.de

The structure of this compound, featuring a Lewis basic quinazoline nitrogen atom in proximity to the Lewis acidic boronic acid, is primed for self-assembly. Analogous structures, like 8-quinolineboronic acid, have been shown to form unique dimeric supramolecular structures through the formation of two intermolecular B-N bonds, reinforced by hydrogen bonding and π-π stacking. nih.gov It is highly probable that this compound could form similar, well-ordered assemblies in the solid state and in solution.

These self-assembling properties could be harnessed to create advanced materials. For example, pH-responsive materials could be developed by exploiting the pH-dependent stability of boronate esters formed with diols. mpg.de Such materials could find applications in controlled-release drug delivery systems or as sensors. Furthermore, the incorporation of the quinazoline chromophore suggests that these supramolecular assemblies could possess interesting photophysical properties, leading to the development of novel fluorescent materials or sensors.

Q & A

Q. What are the common synthetic strategies for (Quinazolin-4-yl)boronic acid and its derivatives?

Synthesis typically involves prodrug intermediates due to challenges in purifying free boronic acids. Aromatic boronic acids are often synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling. For quinazoline scaffolds, substrate mimicry (e.g., peptidomimetic approaches) and rational design guided by computational modeling (e.g., docking studies) are prioritized. Post-synthetic modifications may include esterification to stabilize the boronic acid moiety during purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) simplifies sequencing of boronic acid-containing peptides .
  • LC-MS/MS : Highly sensitive for detecting underivatized boronic acids, with MRM mode achieving limits of quantification <1 ppm in drug substances .
  • Surface Plasmon Resonance (SPR) : Quantifies glycoprotein binding affinity and selectivity, though non-specific interactions require buffer optimization (e.g., borate buffers at elevated pH) .

Q. What are the primary biomedical applications of this compound in current research?

Key applications include:

  • Anticancer Agents : Proteasome inhibition (e.g., Bortezomib analogs) and tubulin polymerization inhibition (e.g., combretastatin-inspired derivatives) .
  • Chemosensors : Glucose monitoring via diol-binding fluorescence or electrochemical assays .
  • Drug Delivery : Enhanced cellular uptake of liposomes or macromolecules through diol-mediated targeting .

Advanced Questions

Q. How do experimental conditions influence the binding kinetics of this compound with diol-containing biomolecules?

Binding kinetics (kon/koff) are pH-dependent due to boronic acid’s pKa (~8.6). At physiological pH, the trigonal boronate form dominates, enabling rapid diol recognition (seconds to equilibrium). Stopped-flow studies show kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Buffer composition (e.g., phosphate vs. borate) and ionic strength significantly alter binding half-lives .

Q. What methodological challenges arise when analyzing boronic acid-protein interactions, and how can they be mitigated?

Challenges include:

  • Non-specific Binding : Secondary interactions (e.g., hydrophobic/hydrogen bonding) can obscure specificity. Mitigation strategies include competitive elution with sorbitol or buffer optimization (e.g., Tris-HCl over phosphate) .
  • Boroxine Formation : MALDI-MS artifacts from dehydration/trimerization are minimized by derivatization or using matrices like DHB for in situ esterification .

Q. How can contradictory data regarding the anticancer activity of this compound derivatives be resolved?

Discrepancies often stem from:

  • Mechanistic Diversity : Tubulin inhibitors (e.g., combretastatin analogs) vs. proteasome inhibitors (e.g., Bortezomib derivatives) exhibit divergent cytotoxicity profiles .
  • Cell Line Variability : Glioblastoma (U87) vs. leukemia (Jurkat) models show differing sensitivity due to expression levels of target proteins (e.g., β5 proteasome subunit) .
  • Metabolic Stability : Boronic acids’ susceptibility to esterase-mediated hydrolysis in serum can reduce efficacy in vivo compared to in vitro assays .

Q. What strategies are employed to enhance the thermal stability of this compound in material science applications?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing substituents (e.g., nitro groups) or conjugation with aromatic systems (e.g., quinazoline) delay decomposition. Incorporating boronic acids into polymers (e.g., poly(3-acrylamidophenylboronic acid)) improves stability via crosslinking, though boroxine formation must be controlled through pH or diol additives .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize prodrug intermediates (e.g., pinacol esters) to enhance stability during multi-step synthesis .
  • Binding Studies : Use stopped-flow kinetics for real-time kon/koff measurements and SPR with glycoprotein models (e.g., RNAse B) to validate specificity .
  • Data Interpretation : Cross-validate anticancer activity across cell lines and mechanistic assays (e.g., tubulin polymerization vs. proteasome inhibition) to resolve contradictions .

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